



BPTES: A Powerful Tool for Interrogating Immunometabolism

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a critical feature of immune cell activation, differentiation, and function. Glutaminolysis, the metabolic pathway that converts glutamine into glutamate, has emerged as a key process in supporting the bioenergetic and biosynthetic demands of immune cells. Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) is a potent and selective allosteric inhibitor of the kidney-type glutaminase 1 (GLS1), the first and rate-limiting enzyme in the glutaminolysis pathway.[1] This makes BPTES an invaluable chemical tool to investigate the role of glutamine metabolism in immunity and to explore its therapeutic potential in immune-mediated diseases and cancer. These application notes provide an overview of BPTES, its mechanism of action, and detailed protocols for its use in studying immunometabolism.

Introduction

Immune cells undergo profound metabolic shifts to meet the demands of their activation and effector functions. While glycolysis is a hallmark of pro-inflammatory M1 macrophages and activated T cells, glutamine metabolism plays a multifaceted role in supporting the TCA cycle, nucleotide and amino acid synthesis, and redox balance.[2][3][4] GLS1, the primary enzyme for glutaminolysis in immune cells, is a critical node in this metabolic network.



BPTES is a highly specific, non-competitive inhibitor of GLS1.[5] It binds to an allosteric site at the dimer-dimer interface of the GLS1 tetramer, locking the enzyme in an inactive conformation.[6][7] This specific mechanism of action, with high selectivity over the liver isoform GLS2, makes BPTES a precise tool to dissect the role of glutaminolysis in various immune cell subsets.[1][8]

Mechanism of Action of BPTES

The central role of BPTES in studying immunometabolism lies in its ability to specifically block the conversion of glutamine to glutamate. This inhibition has several downstream consequences for immune cell function:

- TCA Cycle Anaplerosis: By blocking the production of glutamate, which is subsequently
 converted to the TCA cycle intermediate α-ketoglutarate, BPTES limits the replenishment of
 the TCA cycle, impacting cellular energy production and the generation of biosynthetic
 precursors.
- Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (GSH), a
 major cellular antioxidant. BPTES treatment can therefore lead to increased reactive oxygen
 species (ROS) and cellular oxidative stress.[2]
- Signaling Pathways: The metabolic alterations induced by BPTES can impact various signaling pathways, including mTOR signaling, which is a central regulator of cell growth, proliferation, and metabolism.

Applications in Immunometabolism Research

BPTES is a versatile tool that can be used in a wide range of in vitro and in vivo experimental systems to study the role of glutaminolysis in:

- T Cell Activation and Differentiation: Investigating the requirement of glutamine metabolism for T cell proliferation, cytokine production, and differentiation into effector and memory subsets.
- Macrophage Polarization and Function: Elucidating the role of glutaminolysis in the polarization of macrophages towards pro-inflammatory M1 or anti-inflammatory M2 phenotypes and their effector functions like phagocytosis and cytokine secretion.[2]



- Trained Immunity: Exploring the metabolic basis of innate immune memory.[9]
- Anti-tumor Immunity: Understanding how targeting glutamine metabolism in tumor cells and immune cells within the tumor microenvironment can enhance anti-tumor immune responses.
- Inflammatory Diseases: Assessing the therapeutic potential of inhibiting glutaminolysis in models of autoimmune and inflammatory diseases.

Data Presentation

In Vitro Efficacy of BPTES on Immune Cells

Cell Type	Assay	BPTES Concentration (µM)	Observed Effect	Reference
Human CD4+ T Cells	Proliferation (α- CD3/CD28 stimulation)	25	Significant inhibition of proliferation	[5]
Human CD4+ T Cells	Cytokine Secretion (α- CD3/CD28 stimulation)	25	Reduced secretion of TNF- α, IL-2, IFN-γ, IL- 17A	[10]
Murine Bone Marrow-Derived Macrophages (BMDMs)	M1 Polarization (LPS/IFN-y stimulation)	10	Dampened M1- like polarization (decreased II1b, Nos2 mRNA)	[2]
Murine Bone Marrow-Derived Macrophages (BMDMs)	Phagocytosis (Aspergillus fumigatus)	Not specified	Impaired phagocytosis	[11]

In Vivo Efficacy of BPTES



Animal Model	Disease/Co ndition	BPTES Dosage	Route of Administrat ion	Outcome	Reference
Mice	Aspergillus fumigatus infection	150 μg/Kg daily	Intraperitonea I (i.p.)	Increased susceptibility to aspergillosis	[11]
LAP/MYC Mice	Hepatocellula r Carcinoma	12.5 mg/kg	Intraperitonea	Prolonged survival	[12]
Mice with P493 Tumor Xenografts	Human B cell lymphoma	200 μ g/mouse	Intraperitonea I (i.p.)	Inhibited tumor cell growth	[12]

Experimental Protocols

Protocol 1: In Vitro T Cell Activation and Proliferation Assay

Objective: To assess the effect of BPTES on T cell activation and proliferation.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RosetteSep™ Human CD4+ T Cell Enrichment Cocktail (or similar)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine,
 100 U/mL penicillin, and 100 μg/mL streptomycin
- Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)
- BPTES (solubilized in DMSO)
- Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
- Flow cytometer



Procedure:

- Isolate CD4+ T cells from human PBMCs using a negative selection kit.
- Label the isolated CD4+ T cells with a cell proliferation dye according to the manufacturer's instructions.
- Seed the labeled T cells in a 96-well plate at a density of 1 x 10⁵ cells/well in complete RPMI-1640 medium.
- Add BPTES at desired concentrations (e.g., 0, 5, 10, 25 μM). A DMSO vehicle control should be included. Pre-incubate for 1-2 hours.
- Stimulate the T cells with plate-bound anti-CD3 (1-5 μg/mL) and soluble anti-CD28 (1-2 μg/mL) antibodies or with anti-CD3/CD28-coated beads.
- Incubate the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
- Harvest the cells and analyze proliferation by flow cytometry. The dilution of the proliferation dye indicates cell division.
- For activation marker analysis, stain cells with fluorescently labeled antibodies against CD25 and CD69 and analyze by flow cytometry at 24-48 hours post-stimulation.

Protocol 2: In Vitro Macrophage Polarization Assay

Objective: To determine the effect of BPTES on macrophage polarization.

Materials:

- Bone marrow cells isolated from mice
- L929-conditioned medium or recombinant M-CSF
- DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μ g/mL streptomycin
- Lipopolysaccharide (LPS) and Interferon-gamma (IFN-y) for M1 polarization



- Interleukin-4 (IL-4) for M2 polarization
- BPTES (solubilized in DMSO)
- TRIzol reagent for RNA extraction
- qRT-PCR reagents and primers for M1 (e.g., Nos2, II1b) and M2 (e.g., Arg1, Mrc1) markers.

Procedure:

- Isolate bone marrow cells from the femure and tibias of mice.
- Differentiate the bone marrow cells into bone marrow-derived macrophages (BMDMs) by culturing them for 7 days in complete DMEM supplemented with 20% L929-conditioned medium or 20 ng/mL M-CSF.
- Plate the mature BMDMs in 12-well plates at a density of 1 x 10⁶ cells/well.
- Pre-treat the BMDMs with BPTES at the desired concentrations (e.g., 0, 5, 10 μ M) for 1-2 hours.
- Polarize the macrophages by adding:
 - M1 polarization: 100 ng/mL LPS and 20 ng/mL IFN-y
 - M2 polarization: 20 ng/mL IL-4
 - M0 (unpolarized): Medium with DMSO vehicle control
- Incubate for 24 hours.
- Harvest the cells and extract total RNA using TRIzol.
- Perform qRT-PCR to analyze the gene expression of M1 and M2 markers.

Protocol 3: Seahorse XF Analysis of Cellular Metabolism

Objective: To measure the effect of BPTES on glycolysis and mitochondrial respiration in immune cells.



Materials:

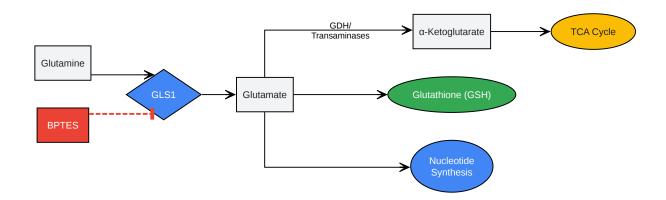
- Seahorse XF Analyzer (e.g., XFe96)
- Seahorse XF Cell Culture Microplates
- Seahorse XF Base Medium (supplemented with glucose, glutamine, and pyruvate as required for the specific assay)
- BPTES
- Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2deoxyglucose)
- Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin
 A)
- Immune cells of interest (e.g., activated T cells or polarized macrophages)

Procedure:

- Seed the immune cells in a Seahorse XF Cell Culture Microplate at the optimal density determined for the cell type.
- Allow the cells to adhere and/or activate as required by the experimental design.
- On the day of the assay, replace the culture medium with the appropriate Seahorse XF Base
 Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
- Prepare the inhibitor plate with BPTES and the components of the desired stress test kit.
- Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.
- Perform the assay to measure the Oxygen Consumption Rate (OCR) for mitochondrial respiration and the Extracellular Acidification Rate (ECAR) for glycolysis. BPTES can be injected during the assay to observe the acute effects on metabolism.

Visualizations

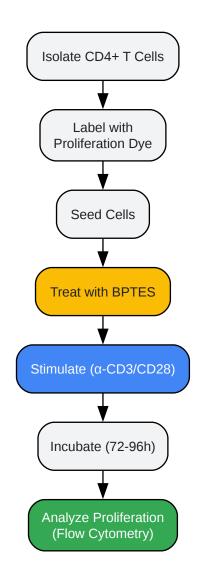




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Caption: BPTES inhibits GLS1, blocking glutamine to glutamate conversion.

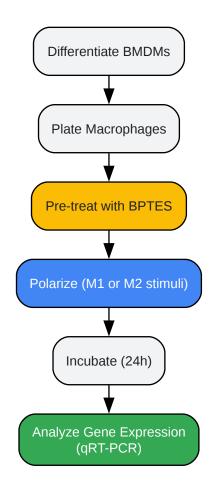




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Caption: Workflow for assessing BPTES effect on T cell proliferation.





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Caption: Workflow for macrophage polarization experiment with BPTES.

Conclusion

BPTES is an indispensable tool for researchers investigating the role of glutamine metabolism in the immune system. Its high selectivity for GLS1 allows for precise dissection of glutaminolysis-dependent pathways in various immune cell types. The protocols provided here offer a starting point for utilizing BPTES to explore the intricate connections between metabolism and immunity, paving the way for novel therapeutic strategies targeting immunometabolic vulnerabilities. As with any inhibitor, it is crucial to include appropriate controls and consider potential off-target effects, although BPTES is known for its high specificity.[6]



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